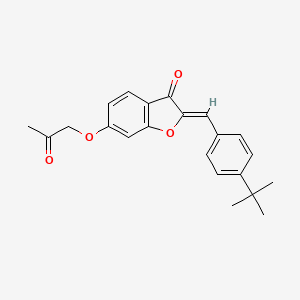

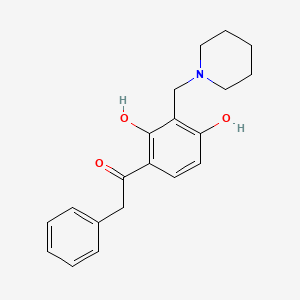

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide, is a complex molecule that appears to be related to a class of compounds known for their potential anticancer properties. The related compounds have been synthesized and characterized, indicating a potential for cytotoxicity against various cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been successfully synthesized. These compounds were characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds, which are structurally similar to the compound of interest, have been confirmed through various spectroscopic methods. In some cases, X-ray crystallography has been used to further confirm the molecular structure of the new compounds .

Chemical Reactions Analysis

The related compounds have been subjected to chemical oxidation using different oxidants such as peracetic acid, m-chloroperbenzoic acid, and OXONE. These reactions have led to the generation of four products in varying amounts, which are dependent on the oxidant and reaction conditions used .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the related compounds have shown significant cytotoxicity on various human leukemic cell lines, including PANC-1, HepG2, and MCF7. The cytotoxic effects were measured using MTT assay, and IC50 and CC50 values were obtained, indicating the potency of these compounds against cancer cells .

Relevant Case Studies

The anticancer properties of the synthesized compounds were evaluated in vitro on three different human leukemic cell lines. Among the compounds synthesized, one demonstrated high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively. Another compound showed moderate cytotoxicity on MCF7 with an IC50 of 15.5μM. These results suggest that the compounds, including those structurally related to the compound of interest, could be promising candidates for anticancer therapy .

Scientific Research Applications

FLAP Inhibition and Radiolabeling

- Five-Lipoxygenase Activity Protein (FLAP) Inhibition : A study by Latli et al. (2015) explored a related compound as a novel and selective FLAP inhibitor with excellent pharmacokinetics properties (Latli et al., 2015).

Heterocyclic Synthesis

- Synthesis of Fused Heterocyclic 1,2,4-Triazoles : Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessed their biological properties (Karpina et al., 2019).

Antimicrobial Applications

- Antimicrobial Evaluation : Fuloria et al. (2009) synthesized a series of new 1,3,4-oxadiazoles and evaluated them for antibacterial and antifungal activity, finding that certain derivatives showed significant activity against various strains (Fuloria et al., 2009).

Efficient Synthesis Methods

- Efficient Synthesis of Derivatives : Srivani et al. (2018) developed a simple and efficient method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives (Srivani et al., 2018).

Potential Anticancer Agents

- Apoptosis Inducers in Cancer Therapy : Zhang et al. (2005) identified a related compound as a novel apoptosis inducer, showing activity against several cancer cell lines, and identified its molecular target as TIP47 (Zhang et al., 2005).

properties

IUPAC Name |

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-11-15(2)28(13-19(29)25-18-9-4-3-5-10-18)23(30)20(14)22-26-21(27-31-22)16-7-6-8-17(24)12-16/h3-12H,13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQOKCKPJAEBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)

![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)